molecular formula C7H6N2O2 B11751664 1h-Indazole-6,7-diol

1h-Indazole-6,7-diol

Cat. No.: B11751664
M. Wt: 150.13 g/mol
InChI Key: AGOBADFILODFAX-UHFFFAOYSA-N
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Description

1H-Indazole-6,7-diol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-6,7-diol can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic schemes that ensure high yields and minimal byproducts. These methods may include solvent-free conditions and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed:

  • Quinones from oxidation.
  • Dihydro derivatives from reduction.
  • Halogenated or nitrated indazoles from substitution reactions.

Scientific Research Applications

1H-Indazole-6,7-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-6,7-diol involves its interaction with specific molecular targets. The hydroxyl groups at positions 6 and 7 can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

    1H-Indazole: Lacks the hydroxyl groups at positions 6 and 7.

    2H-Indazole: Differ in the position of the nitrogen atom in the ring.

    Benzimidazole: Contains a fused benzene and imidazole ring but lacks the hydroxyl groups.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1H-indazole-6,7-diol

InChI

InChI=1S/C7H6N2O2/c10-5-2-1-4-3-8-9-6(4)7(5)11/h1-3,10-11H,(H,8,9)

InChI Key

AGOBADFILODFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)O)O

Origin of Product

United States

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